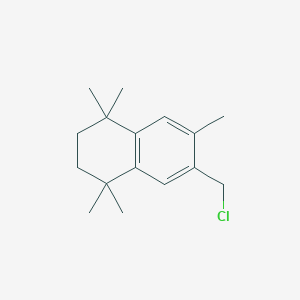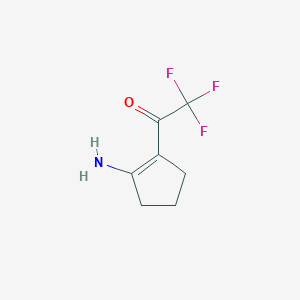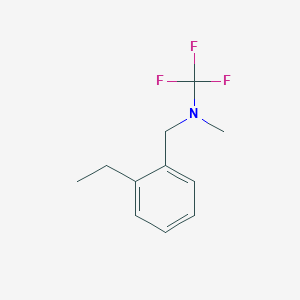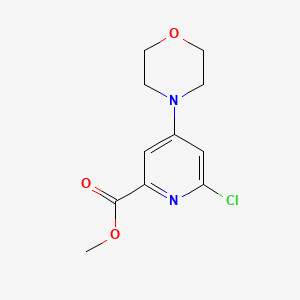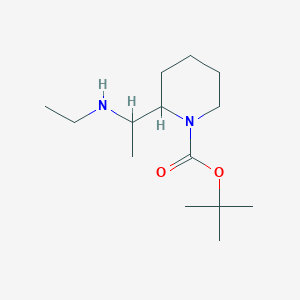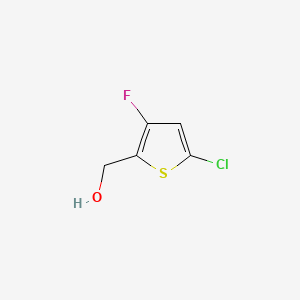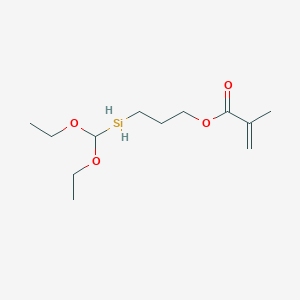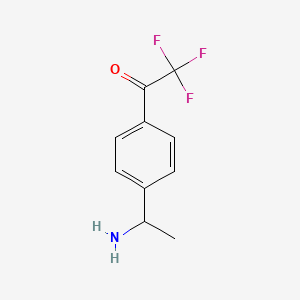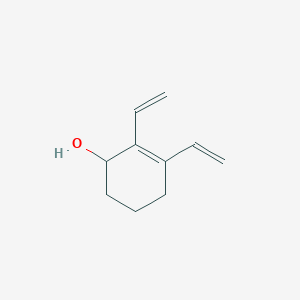
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, featuring hydroxyl and diethenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Functional Group Introduction: The hydroxyl group is introduced through hydroboration-oxidation or similar reactions.
Diethenyl Group Addition: The diethenyl groups are added via alkylation reactions using appropriate reagents.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with hydroxyl and diethenyl groups.
Pathways: The compound may participate in pathways involving oxidation-reduction reactions and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-ol: Lacks the diethenyl groups, making it less reactive in certain reactions.
Cyclohexanol: Lacks the double bonds, resulting in different chemical properties.
Cyclohexene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Propiedades
Número CAS |
540777-61-5 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,3-bis(ethenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h3-4,10-11H,1-2,5-7H2 |
Clave InChI |
NPVJZXJAHGZNIU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(CCC1)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






